Galtamycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

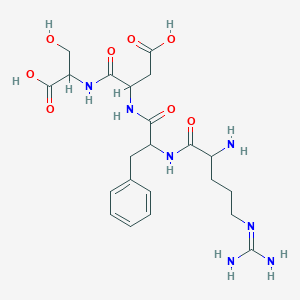

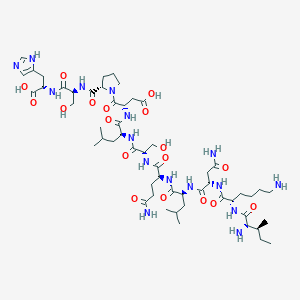

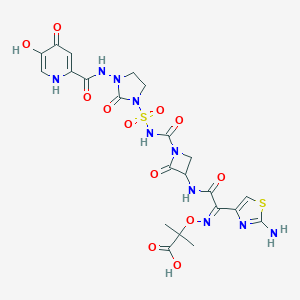

Galtamycin is a natural product found in Streptomyces with data available.

Wissenschaftliche Forschungsanwendungen

Antibiotic Properties and Biosynthesis

Galtamycin, an antibiotic produced by Streptomyces sp., belongs to the anthracyclines group. It was first isolated from a soil sample in the Gorno-Altai Autonomous Region. This antibiotic, comprising a chromophore and three unidentified sugars, is unique in its class, primarily distinguished by the absence of the UV absorption maximum at 230-240 nm, which is common in other anthracyclines. However, its antitumor activity is relatively low, and it has shown to be inactive against various gram-positive, gram-negative organisms, and fungi (Korobkova, Singal, Ivanitskaia, Kudinova, & Karbyshev, 1986).

Chemical Structure Analysis

The chemical structure of this compound has been elucidated using 1H NMR, 13C NMR, and mass spectroscopy. It includes an unusual aglycone called galtamycinone, which contains a C-glycoside bond, and is glycosylated with a trisaccharide consisting of two fragments of L-rodinose and one fragment of D-olivose. This unique composition sets this compound apart from other anthracycline antibiotics (Murenets, Kudinova, Kliuev, Shashkov, & Iartseva, 1988).

Inhibitory Activity Against Human Cytomegalovirus Protease

This compound has demonstrated inhibitory activity against Human Cytomegalovirus (HCMV) protease. Along with two other naphthacenequinone glycosides (quanolirones I and II), isolated from Streptomyces sp. WC76535, this compound has shown promising results in inhibiting HCMV protease, which is crucial in the life cycle of the virus. The IC50 values of this compound against HCMV protease indicate its potential as an antiviral agent (Qian-Cutrone, Kolb, McBrien, Huang, Gustavson, Lowe, & Manly, 1998).

Genetic Analysis for Biosynthetic Gene Cluster

Research on the biosynthetic gene cluster for this compound B and saquayamycin Z, another compound derived from the same cluster as this compound, has provided insights into the assembly of their saccharide chains. This study by Erb et al. (2009) has helped understand the glycosyltransferase genes involved and shed light on the biosynthetic pathways of these compounds, highlighting the sophisticated genetic machinery behind the production of such complex molecules (Erb, Luzhetskyy, Hardter, & Bechthold, 2009).

Chromophore Structure in this compound

Another study focusing on the chromophore moiety of this compound, galtamycinone, revealed its structure as 1,4,6-trioxy-10 [4 (e), 5 (e)-dioxy-6 (e)-methyl-tetrahydropyran-2(e)-yl]-8-methyl tetracendion-5,12. This discovery of a new type of anthracycline chromophores containing a C-glycoside bond in its molecule has expanded the understanding of anthracycline structural diversity (Murenets, Kudinova, Kliuev, Chernyshev, & Shorshnev, 1986).

Eigenschaften

CAS-Nummer |

103735-89-3 |

|---|---|

Molekularformel |

C43H52O15 |

Molekulargewicht |

808.9 g/mol |

IUPAC-Name |

1,6,10-trihydroxy-2-[5-hydroxy-4-[5-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-8-methyltetracene-5,12-dione |

InChI |

InChI=1S/C43H52O15/c1-17-12-25-24(28(45)13-17)14-26-37(42(25)50)41(49)23-7-6-22(40(48)36(23)43(26)51)30-15-31(38(46)20(4)52-30)57-34-11-9-29(19(3)54-34)56-35-16-32(39(47)21(5)55-35)58-33-10-8-27(44)18(2)53-33/h6-7,12-14,18-21,27,29-35,38-39,44-48,50H,8-11,15-16H2,1-5H3 |

InChI-Schlüssel |

KQEPMSUORBBRDK-UHFFFAOYSA-N |

SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3CCC(OC3C)OC4CC(OC(C4O)C)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C=C8C(=CC(=CC8=C7O)C)O)O)O |

Kanonische SMILES |

CC1C(CCC(O1)OC2CC(OC(C2O)C)OC3CCC(OC3C)OC4CC(OC(C4O)C)C5=C(C6=C(C=C5)C(=O)C7=C(C6=O)C=C8C(=CC(=CC8=C7O)C)O)O)O |

Synonyme |

galtamycin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)

![5-Methyl-5H-imidazo[4,5-c]pyridine](/img/structure/B12070.png)

![5,6-diazatetracyclo[6.4.0.02,4.03,7]dodeca-1(12),8,10-triene](/img/structure/B12072.png)